[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-
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Overview
Description
FL104 is a potent small-molecule agonist of the urotensin II receptor. It has a molecular formula of C24H25ClN2O and a molecular weight of 392.92 g/mol . This compound is primarily used in scientific research to study the urotensin II receptor, which plays a significant role in various physiological processes .
Preparation Methods
The synthesis of FL104 involves several steps, starting with the preparation of the core structure followed by functional group modifications. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
FL104 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FL104 can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
FL104 is widely used in scientific research to study the urotensin II receptor and its role in various physiological processes. In chemistry, it serves as a tool to investigate receptor-ligand interactions and to develop new receptor agonists . In biology and medicine, FL104 is used to explore the effects of urotensin II receptor activation on cardiovascular function, cell proliferation, and other cellular processes .
Mechanism of Action
FL104 exerts its effects by binding to and activating the urotensin II receptor. This receptor is a G protein-coupled receptor that mediates various intracellular signaling pathways . Upon activation by FL104, the receptor undergoes a conformational change that triggers downstream signaling events, leading to physiological responses such as vasoconstriction, cell proliferation, and modulation of inflammatory responses . The molecular targets and pathways involved in these processes include the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C .
Comparison with Similar Compounds
FL104 is unique in its high potency and selectivity for the urotensin II receptor compared to other similar compounds. Some similar compounds include other urotensin II receptor agonists like urotensin II and synthetic analogs . FL104 stands out due to its higher binding affinity and efficacy in activating the receptor . This makes it a valuable tool in scientific research for studying the urotensin II receptor and its physiological roles .
Properties
Molecular Formula |
C24H25ClN2O |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H25ClN2O/c1-27(2)17-16-23(20-12-14-22(25)15-13-20)26-24(28)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3,(H,26,28) |
InChI Key |
JXJCJZNVWYQHIF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FL104; FL 104; FL-104. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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